

# The Versatile Building Block: A Technical Guide to 2,4-Dibromothiazole-5-methanol

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## Compound of Interest

Compound Name: *2,4-Dibromothiazole-5-methanol*

Cat. No.: *B071169*

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An In-Depth Review for Chemical Researchers and Drug Development Professionals

## Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.<sup>[1][2]</sup> Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents and functional materials.<sup>[3]</sup> Within the diverse family of thiazole-based synthons, **2,4-Dibromothiazole-5-methanol** (CAS No. 170232-68-5) emerges as a particularly strategic building block. The differential reactivity of its two bromine atoms, coupled with the synthetic handle provided by the hydroxymethyl group, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, properties, reactivity, and applications, tailored for researchers and professionals in the field of chemical and pharmaceutical development.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. The key physicochemical and spectroscopic data for **2,4-Dibromothiazole-5-methanol** are summarized below.

## Core Properties

Property	Value	Source
CAS Number	170232-68-5	<a href="#">[4]</a>
Molecular Formula	C <sub>4</sub> H <sub>3</sub> Br <sub>2</sub> NOS	<a href="#">[4]</a>
Molecular Weight	272.95 g/mol	<a href="#">[4]</a>
Appearance	Solid (Typical)	N/A
Boiling Point	349.0±27.0 °C (Predicted)	N/A
Density	2.306±0.06 g/cm <sup>3</sup> (Predicted)	N/A

## Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **2,4-Dibromothiazole-5-methanol**.

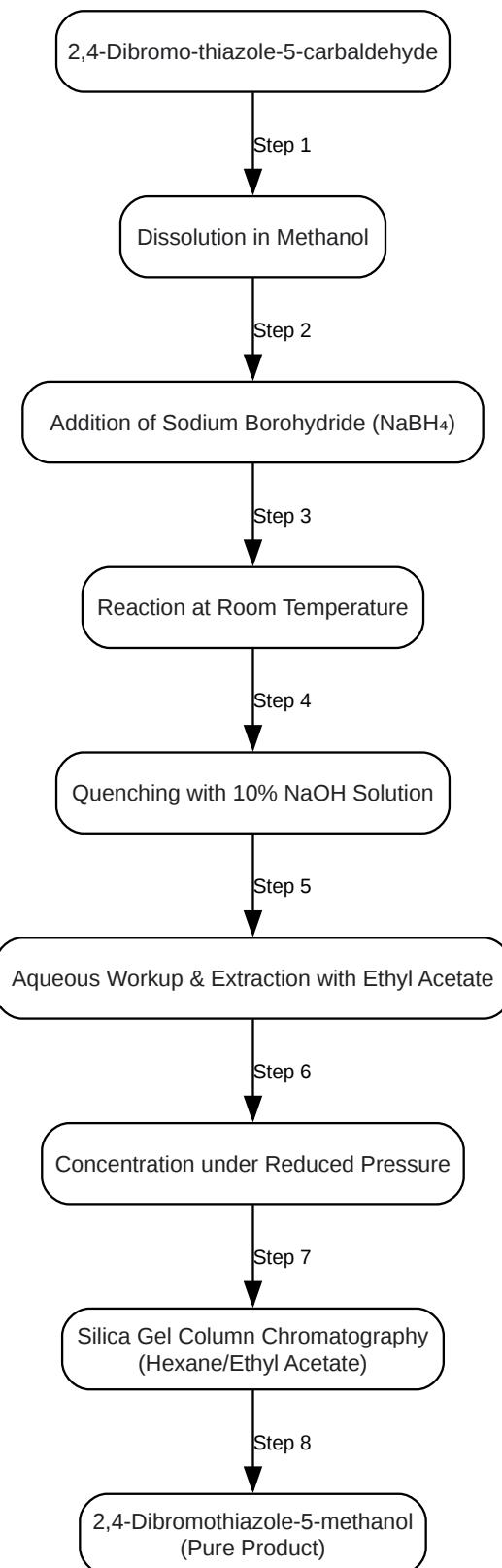
- <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): The proton nuclear magnetic resonance spectrum typically exhibits a singlet for the hydroxyl proton at approximately δ 2.11 ppm and a singlet for the methylene protons (CH<sub>2</sub>OH) at around δ 4.78 ppm.[\[4\]](#) The absence of a proton at the C-5 position of the thiazole ring is a key feature.
- <sup>13</sup>C NMR: While specific experimental data for the title compound is not readily available in the cited literature, predicted shifts and data from analogous structures suggest the following approximate chemical shifts: the carbon bearing the two bromine atoms (C2 and C4) would appear significantly downfield, while the C5 carbon would be influenced by the hydroxymethyl substituent. The methylene carbon (CH<sub>2</sub>OH) would be expected in the aliphatic region. For the parent 2,4-dibromothiazole, the carbon signals are observed at δ 120.8 (CH), 124.3 (C-4), and 136.3 (C-2).[\[5\]](#)
- Mass Spectrometry (DCI/NH<sub>3</sub>): The mass spectrum shows a characteristic molecular ion peak (M<sup>+</sup>) at m/z 274, consistent with the molecular weight of the compound.[\[4\]](#) The isotopic pattern resulting from the two bromine atoms would be a key diagnostic feature.
- Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretching band for the hydroxyl group (around 3300-3600 cm<sup>-1</sup>), C-H stretching vibrations, and

characteristic C=N and C-S stretching frequencies for the thiazole ring. The C-Br stretching vibrations would appear in the lower frequency region of the spectrum.

## Synthesis and Purification

The preparation of **2,4-Dibromothiazole-5-methanol** is most commonly achieved through the reduction of its corresponding aldehyde, 2,4-Dibromo-thiazole-5-carbaldehyde.

## Workflow for the Synthesis of **2,4-Dibromothiazole-5-methanol**

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Caption: Synthetic workflow for the preparation of **2,4-Dibromothiazole-5-methanol**.

## Detailed Experimental Protocol

This protocol is based on a general procedure for the reduction of the corresponding aldehyde.  
[4]

- Dissolution: Dissolve 2,4-dibromo-thiazole-5-carbaldehyde (e.g., 2.0 g, 7.4 mmol) in methanol (80 mL) in a round-bottom flask equipped with a magnetic stirrer.[4]
- Reduction: To the stirred solution, add sodium borohydride ( $\text{NaBH}_4$ ) (e.g., 419 mg, 11.0 mmol) portion-wise at room temperature. The addition should be controlled to manage any effervescence.[4]
- Reaction: Stir the reaction mixture at room temperature overnight to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
- Quenching: Upon completion, carefully quench the reaction by the slow addition of a 10% aqueous sodium hydroxide ( $\text{NaOH}$ ) solution.[4]
- Extraction: Dilute the mixture with water and extract the product with ethyl acetate (2 x 50 mL).[4]
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4]
- Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) as the eluent to afford pure **2,4-Dibromothiazole-5-methanol**.[4] A typical yield for this reaction is high, around 91%. [4]

## The Chemistry of a Versatile Building Block: Reactivity and Applications

The synthetic utility of **2,4-Dibromothiazole-5-methanol** lies in the differential reactivity of its two bromine atoms, which allows for selective functionalization.

## Differential Reactivity of the Bromine Atoms

The bromine atom at the C2 position of the thiazole ring is more electron-deficient and, therefore, more reactive towards metal-halogen exchange and palladium-catalyzed cross-coupling reactions compared to the bromine atom at the C4 position.[6] This regioselectivity is a powerful tool for synthetic chemists.

- Reaction at C2: The C2-Br bond can be selectively cleaved using organolithium reagents (lithium-halogen exchange) or subjected to various cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[6]
- Reaction at C4: Following functionalization at the C2 position, the less reactive C4-Br bond can then be targeted for further transformations, allowing for the stepwise and controlled introduction of different substituents.[6]

## Logical Flow of Selective Functionalization



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Caption: Regioselective functionalization of the 2,4-dibromothiazole core.

## Applications in the Synthesis of Bioactive Molecules

The thiazole moiety is a key component in a vast array of biologically active compounds, including antibacterial, antifungal, antitumor, and anti-inflammatory agents.[1][2] **2,4-Dibromothiazole-5-methanol** serves as a valuable precursor for the synthesis of such molecules. While specific examples detailing the direct use of the title compound are sparse in readily available literature, its parent compound, 2,4-dibromothiazole, is a documented building block in the synthesis of complex natural products like Melithiazole C. The hydroxymethyl group in **2,4-Dibromothiazole-5-methanol** provides an additional point for diversification, allowing for its incorporation into larger molecules through esterification, etherification, or conversion to other functional groups.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2,4-Dibromothiazole-5-methanol**. The following information is based on safety data for the closely related 2,4-dibromothiazole and should be considered as a guideline. A specific Safety Data Sheet (SDS) for **2,4-Dibromothiazole-5-methanol** should always be consulted.

- Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.
- Precautionary Statements:
  - Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
  - Response:
    - If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
    - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
    - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
    - If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
  - Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
  - Disposal: Dispose of contents/container to an approved waste disposal plant.

## Conclusion

**2,4-Dibromothiazole-5-methanol** is a highly valuable and versatile building block for organic synthesis. Its well-defined structure, coupled with the predictable and regioselective reactivity of its bromine substituents, makes it an ideal starting material for the synthesis of a wide range of complex, functionalized thiazole derivatives. The presence of the hydroxymethyl group further enhances its utility, providing an additional site for molecular elaboration. For researchers and scientists in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound opens up numerous possibilities for the development of novel and impactful molecules. As the demand for sophisticated heterocyclic compounds continues to grow, the importance of strategic building blocks like **2,4-Dibromothiazole-5-methanol** is set to increase, solidifying its place in the synthetic chemist's toolbox.

## References

- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
- **2,4-Dibromothiazole-5-methanol** | 170232-68-5.
- Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).
- 13C-NMR Studies of Some Heterocyclicly Substituted Chromones.
- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
- A facile synthesis of novel 2,4-diarylthiazole-5-carboxylates from  $\alpha$ -bromo- $\beta$ -keto esters and aromatic thioamides under solvent free conditions.
- FT-IR spectrum of 2-(4-methoxyphenyl)
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- 2,4-Dibromo-thiazole-5-carbaldehyde | C4HBr2NOS | CID 3692839.
- Application and synthesis of thiazole ring in clinically approved drugs.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.
- Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- 139669-95-7|2,4-Dibromothiazole-5-carbaldehyde.
- Heterocyclic compounds containing thiazole ring as important m
- (PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole.

- Common method to synthesize benzothiazole derivatives and their medicinal significance: A review | Request PDF.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- The preparation method of 2-thiazole carboxaldehyde compounds.
- 170232-68-5|**2,4-Dibromothiazole-5-methanol**.
- Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.
- Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine.
- 2,4-Dibromothiazole 97 4175-77-3.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

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## Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. 2,4-Dibromothiazole-5-methanol | 170232-68-5 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Versatile Building Block: A Technical Guide to 2,4-Dibromothiazole-5-methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071169#2-4-dibromothiazole-5-methanol-cas-number-170232-68-5]

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